molecular formula C30H44N2O2 B287921 N-(1-ethyl-2-{[4-(hexyloxy)phenyl]imino}butylidene)-N-[4-(hexyloxy)phenyl]amine

N-(1-ethyl-2-{[4-(hexyloxy)phenyl]imino}butylidene)-N-[4-(hexyloxy)phenyl]amine

Cat. No. B287921
M. Wt: 464.7 g/mol
InChI Key: UAPIXDVFJHGFDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-2-{[4-(hexyloxy)phenyl]imino}butylidene)-N-[4-(hexyloxy)phenyl]amine, also known as HEPB, is a chemical compound that belongs to the family of Schiff bases. HEPB has gained significant attention in scientific research due to its potential applications in various fields such as material science, organic chemistry, and biomedical research.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-{[4-(hexyloxy)phenyl]imino}butylidene)-N-[4-(hexyloxy)phenyl]amine is not fully understood, but it is believed to act through multiple pathways. N-(1-ethyl-2-{[4-(hexyloxy)phenyl]imino}butylidene)-N-[4-(hexyloxy)phenyl]amine has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. N-(1-ethyl-2-{[4-(hexyloxy)phenyl]imino}butylidene)-N-[4-(hexyloxy)phenyl]amine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-(1-ethyl-2-{[4-(hexyloxy)phenyl]imino}butylidene)-N-[4-(hexyloxy)phenyl]amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(1-ethyl-2-{[4-(hexyloxy)phenyl]imino}butylidene)-N-[4-(hexyloxy)phenyl]amine has antioxidant and anti-inflammatory properties, which may be useful in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease. N-(1-ethyl-2-{[4-(hexyloxy)phenyl]imino}butylidene)-N-[4-(hexyloxy)phenyl]amine has also been shown to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Advantages and Limitations for Lab Experiments

N-(1-ethyl-2-{[4-(hexyloxy)phenyl]imino}butylidene)-N-[4-(hexyloxy)phenyl]amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. N-(1-ethyl-2-{[4-(hexyloxy)phenyl]imino}butylidene)-N-[4-(hexyloxy)phenyl]amine is also stable under various conditions and can be stored for extended periods without degradation. However, N-(1-ethyl-2-{[4-(hexyloxy)phenyl]imino}butylidene)-N-[4-(hexyloxy)phenyl]amine has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. N-(1-ethyl-2-{[4-(hexyloxy)phenyl]imino}butylidene)-N-[4-(hexyloxy)phenyl]amine also has limited stability in acidic and basic conditions, which may affect its activity in certain experiments.

Future Directions

N-(1-ethyl-2-{[4-(hexyloxy)phenyl]imino}butylidene)-N-[4-(hexyloxy)phenyl]amine has shown promising results in various fields of scientific research, and there are several future directions that could be explored. In material science, N-(1-ethyl-2-{[4-(hexyloxy)phenyl]imino}butylidene)-N-[4-(hexyloxy)phenyl]amine could be used as a building block for the synthesis of novel organic materials with improved properties such as conductivity and luminescence. In organic chemistry, N-(1-ethyl-2-{[4-(hexyloxy)phenyl]imino}butylidene)-N-[4-(hexyloxy)phenyl]amine could be used as a ligand for the synthesis of metal complexes with improved catalytic activity and selectivity. In biomedical research, N-(1-ethyl-2-{[4-(hexyloxy)phenyl]imino}butylidene)-N-[4-(hexyloxy)phenyl]amine could be further investigated as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. Additionally, the mechanism of action of N-(1-ethyl-2-{[4-(hexyloxy)phenyl]imino}butylidene)-N-[4-(hexyloxy)phenyl]amine could be further elucidated to better understand its activity in various biological systems.

Synthesis Methods

N-(1-ethyl-2-{[4-(hexyloxy)phenyl]imino}butylidene)-N-[4-(hexyloxy)phenyl]amine can be synthesized by the reaction of 4-(hexyloxy)aniline and 4-(hexyloxy)benzaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then treated with ethylamine and purified using column chromatography. The yield of N-(1-ethyl-2-{[4-(hexyloxy)phenyl]imino}butylidene)-N-[4-(hexyloxy)phenyl]amine can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.

Scientific Research Applications

N-(1-ethyl-2-{[4-(hexyloxy)phenyl]imino}butylidene)-N-[4-(hexyloxy)phenyl]amine has been extensively studied for its potential applications in various fields of scientific research. In material science, N-(1-ethyl-2-{[4-(hexyloxy)phenyl]imino}butylidene)-N-[4-(hexyloxy)phenyl]amine has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In organic chemistry, N-(1-ethyl-2-{[4-(hexyloxy)phenyl]imino}butylidene)-N-[4-(hexyloxy)phenyl]amine has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and organic synthesis. In biomedical research, N-(1-ethyl-2-{[4-(hexyloxy)phenyl]imino}butylidene)-N-[4-(hexyloxy)phenyl]amine has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease.

properties

Product Name

N-(1-ethyl-2-{[4-(hexyloxy)phenyl]imino}butylidene)-N-[4-(hexyloxy)phenyl]amine

Molecular Formula

C30H44N2O2

Molecular Weight

464.7 g/mol

IUPAC Name

3-N,4-N-bis(4-hexoxyphenyl)hexane-3,4-diimine

InChI

InChI=1S/C30H44N2O2/c1-5-9-11-13-23-33-27-19-15-25(16-20-27)31-29(7-3)30(8-4)32-26-17-21-28(22-18-26)34-24-14-12-10-6-2/h15-22H,5-14,23-24H2,1-4H3

InChI Key

UAPIXDVFJHGFDW-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC=C(C=C1)N=C(CC)C(=NC2=CC=C(C=C2)OCCCCCC)CC

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N=C(CC)C(=NC2=CC=C(C=C2)OCCCCCC)CC

Origin of Product

United States

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